β-Cyclogeranyltriphenylphosphonium Bromide-d5 β-Cyclogeranyltriphenylphosphonium Bromide-d5
Brand Name: Vulcanchem
CAS No.: 78995-97-8
VCID: VC0141045
InChI: InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2;
SMILES: CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Molecular Formula: C28H32BrP
Molecular Weight: 484.472

β-Cyclogeranyltriphenylphosphonium Bromide-d5

CAS No.: 78995-97-8

Cat. No.: VC0141045

Molecular Formula: C28H32BrP

Molecular Weight: 484.472

* For research use only. Not for human or veterinary use.

β-Cyclogeranyltriphenylphosphonium Bromide-d5 - 78995-97-8

Specification

CAS No. 78995-97-8
Molecular Formula C28H32BrP
Molecular Weight 484.472
IUPAC Name [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2;
Standard InChI Key ILCRIYBFEOAUEZ-QHZJUOFTSA-M
SMILES CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator